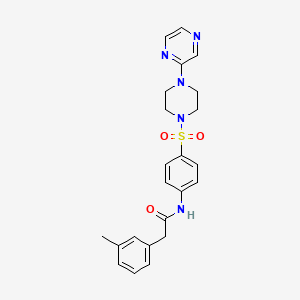

N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)-2-(m-tolyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

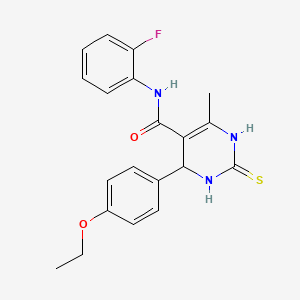

N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)-2-(m-tolyl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as PPS and has been shown to have a variety of biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Antimalarial and COVID-19 Applications

Sulphonamide derivatives, including compounds related to N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)-2-(m-tolyl)acetamide, have shown promising antimalarial activity and were characterized for their ADMET properties. Theoretical calculations and molecular docking studies indicated these compounds have a small energy affinity against key malaria and SARS-CoV-2 proteins, suggesting potential as COVID-19 therapeutics (Fahim & Ismael, 2021).

Alzheimer's Disease Therapy

Compounds related to the target molecule, specifically 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides, have been identified as selective and potent acetylcholinesterase inhibitors and amyloid β aggregation inhibitors, showing significant potential in Alzheimer's disease therapy (Umar et al., 2019).

Antibacterial, Antifungal, and Anthelmintic Activities

A series of derivatives, including benzyl and sulfonyl derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide, demonstrated significant biological activities against bacterial, fungal, and anthelmintic targets. Molecular docking studies showed that active compounds exhibit similar binding poses as standards, correlating well with observed in vitro data (Khan et al., 2019).

Novel Therapeutic Agents

Research into the electronic structure, IR assignments, and molecular docking of compounds structurally related to N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)-2-(m-tolyl)acetamide has suggested their potential as anti-amoebic agents. Quantum mechanical calculations and docking simulations indicate these compounds could inhibit the progression of Entamoeba histolytica, a causative agent of amoebiasis (Shukla & Yadava, 2020).

Wirkmechanismus

Target of Action

Compounds with a piperazine moiety are often found in drugs that target G protein-coupled receptors (GPCRs), such as alpha1-adrenergic receptors . These receptors are involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Biochemical Pathways

The activation or blockade of GPCRs can affect numerous biochemical pathways. For example, alpha1-adrenergic receptors are involved in the regulation of blood pressure and heart rate .

Result of Action

The molecular and cellular effects would depend on the specific receptor targeted and the type of response elicited (activation or inhibition). For example, activation of alpha1-adrenergic receptors can cause vasoconstriction, increasing blood pressure .

Eigenschaften

IUPAC Name |

2-(3-methylphenyl)-N-[4-(4-pyrazin-2-ylpiperazin-1-yl)sulfonylphenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O3S/c1-18-3-2-4-19(15-18)16-23(29)26-20-5-7-21(8-6-20)32(30,31)28-13-11-27(12-14-28)22-17-24-9-10-25-22/h2-10,15,17H,11-14,16H2,1H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBPPMYNVPUMQPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=NC=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)-2-(m-tolyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,7-Dicyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2943980.png)

![N-(4-ethoxyphenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2943981.png)

![N-(4-bromophenyl)-3-methyl-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2943982.png)

![2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2943986.png)

![1,7-dimethyl-3-(2-methylbenzyl)-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2943991.png)

![2-[(2R)-azetidin-2-yl]propan-2-ol hydrochloride](/img/structure/B2943992.png)

![3-Methyl-7-[(3-methylphenyl)methyl]-8-{4-[(4-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2943996.png)